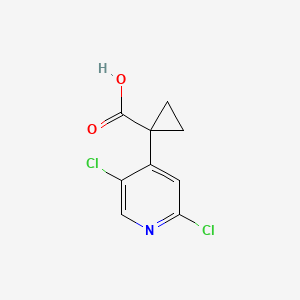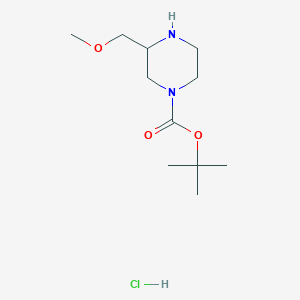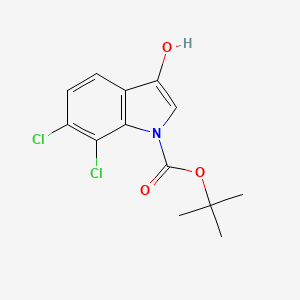![molecular formula C23H42O5Si2 B12281785 [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes tert-butyl(dimethyl)silyl groups, which are known for their stability and protective properties in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction proceeds under anhydrous conditions to prevent hydrolysis. The intermediate product is then subjected to esterification with acetic anhydride to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of protective groups leading to free hydroxyl groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Its protective groups are valuable in multi-step synthesis to prevent unwanted reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.
Medicine: Potential applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural features may contribute to the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed, allowing it to participate in various biochemical reactions. Its hydroxyl and ester groups can form hydrogen bonds and undergo nucleophilic attacks, facilitating its role in chemical transformations.
類似化合物との比較
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-2-hydroxypropan-2-yl] acetate
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-1-yl] acetate
Uniqueness: The unique structural feature of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate is the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to similar compounds.
特性
分子式 |
C23H42O5Si2 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
[1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3 |
InChIキー |
UKAFAWVNQGOWOG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)



![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
